molecular formula C8H6ClNO3 B162467 5-Chloro-6-methoxy-2-benzoxazolinone CAS No. 1750-47-6

5-Chloro-6-methoxy-2-benzoxazolinone

Cat. No.: B162467
CAS No.: 1750-47-6
M. Wt: 199.59 g/mol
InChI Key: QQQYQWNSMUHSCK-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-2-benzoxazolinone is a heterocyclic organic compound that belongs to the benzoxazolinone family. This compound is characterized by a benzene ring fused with an oxazoline ring, which contains a chlorine atom at the 5th position and a methoxy group at the 6th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-6-methoxy-2-benzoxazolinone can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chlorophenol with methoxyacetic acid under acidic conditions to form the intermediate 5-chloro-6-methoxy-2-nitrophenol. This intermediate is then reduced to 5-chloro-6-methoxy-2-aminophenol, which is subsequently cyclized with urea to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2-benzoxazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazolinones.

Scientific Research Applications

5-Chloro-6-methoxy-2-benzoxazolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-6-methoxy-2-benzoxazolinone involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it can inhibit the activity of alpha-amylase in plants, affecting seed germination and growth .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-benzoxazolinone: Lacks the chlorine atom at the 5th position.

    5-Chloro-2-benzoxazolinone: Lacks the methoxy group at the 6th position.

    2-Amino-5-chlorophenol: Precursor in the synthesis of 5-chloro-6-methoxy-2-benzoxazolinone.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the methoxy group, which confer distinct chemical and biological properties. These functional groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-6-methoxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQYQWNSMUHSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169921
Record name 2-Benzoxazolinone, 5-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1750-47-6
Record name 2-Benzoxazolinone, 5-chloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 5-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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